An In-depth Technical Guide to (2-(9H-carbazol-9-yl)phenyl)boronic acid: Properties and Applications
An In-depth Technical Guide to (2-(9H-carbazol-9-yl)phenyl)boronic acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
(2-(9H-carbazol-9-yl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its unique molecular architecture, combining a carbazole moiety with a phenylboronic acid group, imparts favorable electronic and reactive properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in organic light-emitting diodes (OLEDs) and as a crucial building block in Suzuki-Miyaura cross-coupling reactions.
Molecular Structure and Physicochemical Properties
(2-(9H-carbazol-9-yl)phenyl)boronic acid is an off-white crystalline solid. The molecule consists of a carbazole ring system linked to a phenylboronic acid at the ortho position of the phenyl ring. This specific substitution pattern influences the compound's steric and electronic characteristics, which in turn dictate its reactivity and photophysical behavior.
Table 1: Physicochemical Properties of (2-(9H-carbazol-9-yl)phenyl)boronic acid
| Property | Value | Source |
| CAS Number | 1189047-28-6 | [1] |
| Molecular Formula | C₁₈H₁₄BNO₂ | [1] |
| Molecular Weight | 287.12 g/mol | [1] |
| Appearance | Off-white to almost white powder/crystal | |
| Boiling Point (Predicted) | 467.1 ± 51.0 °C | [1] |
| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1] |
The boronic acid functional group makes the compound a mild Lewis acid and enables its participation in a variety of chemical transformations. The carbazole unit is known for its excellent hole-transporting properties and high thermal stability, making it a desirable component in organic electronic materials[2].
Synthesis of (2-(9H-carbazol-9-yl)phenyl)boronic acid
The synthesis of (2-(9H-carbazol-9-yl)phenyl)boronic acid is typically a two-step process, starting with the N-arylation of carbazole followed by a lithium-halogen exchange and borylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 9-(2-bromophenyl)-9H-carbazole [3]
-
To a flask containing N,N-dimethylformamide (DMF), add carbazole, ortho-bromoiodobenzene, potassium carbonate, and a catalytic amount of cuprous iodide (CuI).
-
Heat the reaction mixture to 140°C and stir for 48 hours under an inert atmosphere.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid, dissolve it in dichloromethane, and purify by column chromatography to yield 9-(2-bromophenyl)-9H-carbazole as a white solid.
Step 2: Synthesis of (2-(9H-carbazol-9-yl)phenyl)boronic acid [1]
-
Dissolve 9-(2-bromophenyl)-9H-carbazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere.
-
Slowly add a solution of n-butyllithium in hexanes and stir the mixture for 1.5 to 2 hours at -78°C.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature, stirring for at least 8 hours.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Extract the product with ethyl acetate. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by crystallization to afford (2-(9H-carbazol-9-yl)phenyl)boronic acid.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons of the carbazole and phenyl rings. The protons on the phenyl ring will be influenced by the presence of both the carbazole and boronic acid groups. The ¹³C NMR spectrum will similarly display a series of signals in the aromatic region (around 110-150 ppm)[4].
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key vibrational modes. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group. Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹. The B-O stretching vibration typically appears as a strong band in the 1300-1400 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ range[5][6].
UV-Visible and Photoluminescence Spectroscopy: Carbazole-containing compounds are known for their distinct electronic absorption and emission properties. The UV-Vis absorption spectrum of (2-(9H-carbazol-9-yl)phenyl)boronic acid in solution is expected to show strong absorption bands in the UV region, corresponding to π-π* transitions of the carbazole and phenyl moieties[7][8]. The photoluminescence spectrum will likely exhibit emission in the blue or near-UV region, characteristic of many carbazole derivatives[9].
Key Applications
Suzuki-Miyaura Cross-Coupling Reactions
A primary application of (2-(9H-carbazol-9-yl)phenyl)boronic acid is its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.
Optimized Protocol for Suzuki-Miyaura Coupling: While the optimal conditions can vary depending on the specific substrates, a general protocol for the Suzuki-Miyaura coupling of an aryl halide with (2-(9H-carbazol-9-yl)phenyl)boronic acid is as follows[10][11][12]:
-
In a reaction vessel, combine the aryl halide, (2-(9H-carbazol-9-yl)phenyl)boronic acid (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald-type precatalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a degassed solvent system, such as a mixture of toluene, ethanol, and water, or dioxane and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature typically ranging from 80 to 110°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude product by column chromatography or recrystallization.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions such as protodeboronation[11].
Organic Light-Emitting Diodes (OLEDs)
The carbazole moiety in (2-(9H-carbazol-9-yl)phenyl)boronic acid makes it and its derivatives highly suitable for applications in OLEDs. Carbazole-based materials are known for their high triplet energy, good thermal stability, and excellent hole-transporting capabilities, which are essential for efficient OLED performance[2][13]. This compound can be used as a building block for synthesizing host materials, emitter materials, or materials for the hole transport layer in OLED devices[3][9].
Derivatives of (2-(9H-carbazol-9-yl)phenyl)boronic acid can be designed to have specific electronic properties, such as a high triplet energy level, which is crucial for hosting phosphorescent emitters to achieve high quantum efficiencies[13]. The incorporation of this boronic acid into larger conjugated systems allows for the fine-tuning of the emission color and charge transport properties of the resulting materials, leading to improved device performance, including high efficiency and long operational lifetimes[2][3].
Safety and Handling
(2-(9H-carbazol-9-yl)phenyl)boronic acid, like other boronic acids, should be handled with care in a well-ventilated area or in a fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Based on general data for boronic acids, this compound may cause skin and serious eye irritation[14]. In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention.
Storage: Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation[1]. Boronic acids can be sensitive to moisture and air.
Conclusion
(2-(9H-carbazol-9-yl)phenyl)boronic acid is a valuable and versatile building block in modern organic chemistry and materials science. Its unique combination of a reactive boronic acid functionality and the favorable electronic and thermal properties of the carbazole moiety makes it a key intermediate for the synthesis of complex organic molecules and advanced materials. Its prominent roles in Suzuki-Miyaura cross-coupling reactions and in the development of high-performance OLEDs highlight its significance for researchers and scientists in both academic and industrial settings. Further exploration of its properties and applications is likely to lead to new innovations in drug discovery and organic electronics.
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